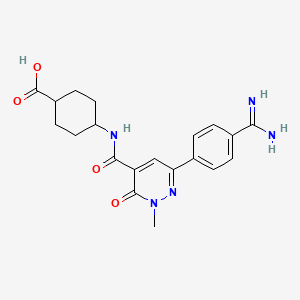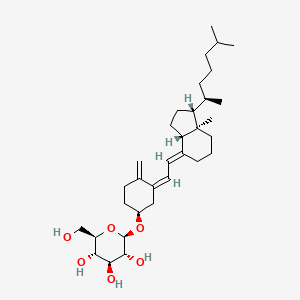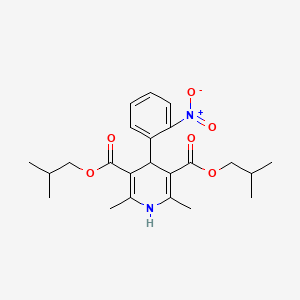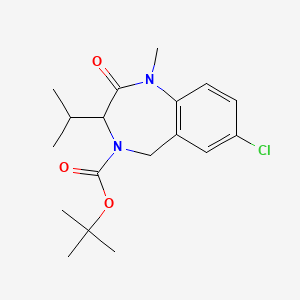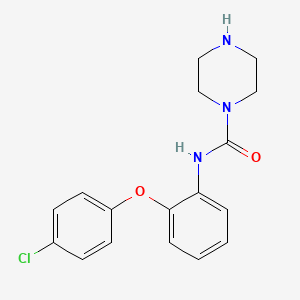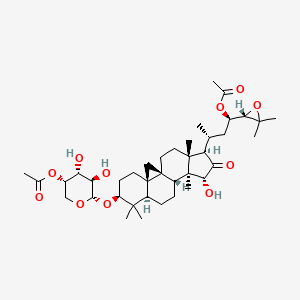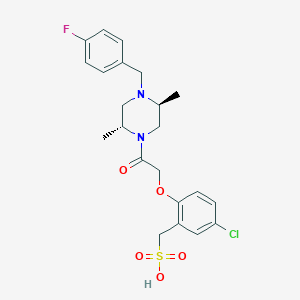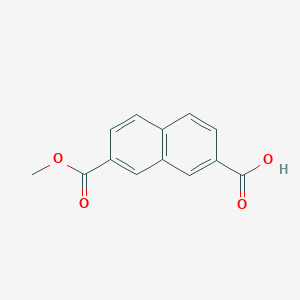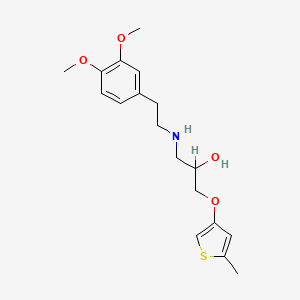![molecular formula C20H24Cl2N4O B12771285 4-amino-3-[3-oxo-2-[2-(propan-2-ylamino)ethyl]-1H-isoindol-1-yl]benzonitrile;dihydrochloride CAS No. 116870-93-0](/img/structure/B12771285.png)
4-amino-3-[3-oxo-2-[2-(propan-2-ylamino)ethyl]-1H-isoindol-1-yl]benzonitrile;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-アミノ-3-[3-オキソ-2-[2-(プロパン-2-イルアミノ)エチル]-1H-イソインドール-1-イル]ベンゾニトリル;ジハイドロクロリドは、イソインドールコア、アミノ基、およびベンゾニトリル部分を含む独特の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
4-アミノ-3-[3-オキソ-2-[2-(プロパン-2-イルアミノ)エチル]-1H-イソインドール-1-イル]ベンゾニトリル;ジハイドロクロリドの合成は、通常、容易に入手可能な前駆体から出発し、複数のステップを伴います。主要なステップには、イソインドールコアの形成、アミノ基の導入、およびベンゾニトリル部分を導入するためのその後の官能基化が含まれます。反応条件には、目的の変換を達成するために、強酸または強塩基、高温、および特定の触媒の使用が頻繁に含まれます。
工業生産方法
この化合物の工業生産には、収率を向上させ、コストを削減するために、合成経路の最適化が含まれる場合があります。これには、連続フロー反応器、高度な精製技術、およびスケーラブルな反応条件の使用が含まれる場合があります。ジハイドロクロリド塩形態は、その安定性と取り扱いの容易さから、しばしば好まれます。
化学反応の分析
反応の種類
4-アミノ-3-[3-オキソ-2-[2-(プロパン-2-イルアミノ)エチル]-1H-イソインドール-1-イル]ベンゾニトリル;ジハイドロクロリドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: アミノ基をニトロ基または他の酸化形態に変換します。
還元: ニトリル基をアミンに還元します。
置換: アミノ基またはニトリル基での求核置換反応。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、アジ化ナトリウムなどの求核剤が含まれます。反応条件は、室温から高温まで大きく異なり、不活性雰囲気または特定の溶媒を必要とする場合があります。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、アミノ基の酸化はニトロ誘導体を生成する可能性がありますが、ニトリル基の還元は第一アミンを生成する可能性があります。
科学研究の用途
4-アミノ-3-[3-オキソ-2-[2-(プロパン-2-イルアミノ)エチル]-1H-イソインドール-1-イル]ベンゾニトリル;ジハイドロクロリドは、いくつかの科学研究の用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生化学プローブまたは阻害剤としての可能性について調査されています。
医学: 抗癌剤や抗菌剤などの潜在的な治療特性について調査されています。
産業: 高度な材料とポリマーの開発に利用されています。
科学的研究の応用
4-amino-3-[3-oxo-2-[2-(propan-2-ylamino)ethyl]-1H-isoindol-1-yl]benzonitrile;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
4-アミノ-3-[3-オキソ-2-[2-(プロパン-2-イルアミノ)エチル]-1H-イソインドール-1-イル]ベンゾニトリル;ジハイドロクロリドの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。この化合物は、これらの標的を阻害または活性化し、さまざまな生物学的効果をもたらす可能性があります。関連する経路には、シグナル伝達、遺伝子発現、および代謝調節が含まれる場合があります。
類似の化合物との比較
類似の化合物
- 4-アミノ-3-[3-オキソ-2-[2-(プロパン-2-イルアミノ)エチル]-1H-イソインドール-1-イル]ベンゾニトリル
- 3-アミノ-4-[3-オキソ-2-[2-(プロパン-2-イルアミノ)エチル]-1H-イソインドール-1-イル]ベンゾニトリル
- **4-アミノ-3-[3-オキソ-2-[2-(プロパン-2-イルアミノ)エチル]-1H-イソインドール-1-イル]ベンゾニトリル;モノハイドロクロリド
独自性
4-アミノ-3-[3-オキソ-2-[2-(プロパン-2-イルアミノ)エチル]-1H-イソインドール-1-イル]ベンゾニトリル;ジハイドロクロリドの独自性は、イソインドールコアとベンゾニトリル部分の組み合わせ、およびジハイドロクロリド塩形態の存在など、特定の構造上の特徴にあります。
類似化合物との比較
Similar Compounds
- **4-amino-3-[3-oxo-2-[2-(propan-2-ylamino)ethyl]-1H-isoindol-1-yl]benzonitrile
- **3-amino-4-[3-oxo-2-[2-(propan-2-ylamino)ethyl]-1H-isoindol-1-yl]benzonitrile
- **4-amino-3-[3-oxo-2-[2-(propan-2-ylamino)ethyl]-1H-isoindol-1-yl]benzonitrile;monohydrochloride
Uniqueness
The uniqueness of 4-amino-3-[3-oxo-2-[2-(propan-2-ylamino)ethyl]-1H-isoindol-1-yl]benzonitrile;dihydrochloride lies in its specific structural features, such as the combination of the isoindole core with the benzonitrile moiety and the presence of the dihydrochloride salt form
特性
CAS番号 |
116870-93-0 |
|---|---|
分子式 |
C20H24Cl2N4O |
分子量 |
407.3 g/mol |
IUPAC名 |
4-amino-3-[3-oxo-2-[2-(propan-2-ylamino)ethyl]-1H-isoindol-1-yl]benzonitrile;dihydrochloride |
InChI |
InChI=1S/C20H22N4O.2ClH/c1-13(2)23-9-10-24-19(15-5-3-4-6-16(15)20(24)25)17-11-14(12-21)7-8-18(17)22;;/h3-8,11,13,19,23H,9-10,22H2,1-2H3;2*1H |
InChIキー |
HJGRTDATAHAYCR-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCCN1C(C2=CC=CC=C2C1=O)C3=C(C=CC(=C3)C#N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] dihydrogen phosphate](/img/structure/B12771213.png)
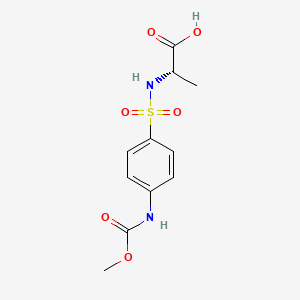
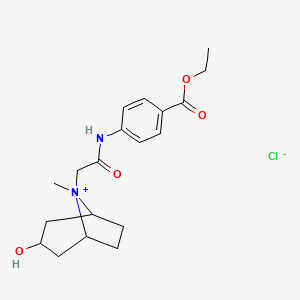
![2-[4-[(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-1-enyl]-5-methylpyrazol-1-yl]pyrimidine](/img/structure/B12771238.png)
